3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea
Description
3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties
Properties
IUPAC Name |
3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O/c1-3-21(4-2)15(22)17-10-9-13-18-14(20-19-13)11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,17,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDXTAXTHXOXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCCC1=NC(=NN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions. The 4-chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzaldehyde. The final step involves the reaction of the triazole derivative with diethylurea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and the chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.
Scientific Research Applications
3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
4-Chlorophenyl Triazole: Similar structure but lacks the diethylurea moiety.
Diethylurea Derivatives: Compounds with similar urea groups but different substituents.
Uniqueness
3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea is unique due to its combination of a triazole ring, chlorophenyl group, and diethylurea moiety. This unique structure may confer specific biological activities and chemical properties not found in simpler or structurally different compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
